![molecular formula C22H27NO B405865 N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE](/img/structure/B405865.png)
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE is a complex organic compound with the molecular formula C22H27NO and a molecular weight of 321.5 g/mol. This compound is characterized by its unique tricyclic structure combined with a methoxynaphthalene moiety, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Attachment of the methoxynaphthalene group: This step usually involves a nucleophilic substitution reaction where the methoxynaphthalene moiety is introduced to the tricyclic core.
Final amination:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, it has been shown to bind selectively to certain receptors, such as the 5-HT1A receptor, with high affinity. This binding can modulate the receptor’s activity, leading to various physiological effects .
Comparación Con Compuestos Similares
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE can be compared with other similar compounds, such as:
1-aminoadamantane: Shares a similar tricyclic structure but lacks the methoxynaphthalene moiety.
1-adamantanamine: Another tricyclic amine with different substituents.
1-acetyladamantane: Contains an acetyl group instead of the methoxynaphthalene group.
These comparisons highlight the unique structural features and potential functional differences of this compound.
Propiedades
Fórmula molecular |
C22H27NO |
|---|---|
Peso molecular |
321.5g/mol |
Nombre IUPAC |
N-[(4-methoxynaphthalen-1-yl)methyl]adamantan-1-amine |
InChI |
InChI=1S/C22H27NO/c1-24-21-7-6-18(19-4-2-3-5-20(19)21)14-23-22-11-15-8-16(12-22)10-17(9-15)13-22/h2-7,15-17,23H,8-14H2,1H3 |
Clave InChI |
RJAQLJGHMBUHKY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC34CC5CC(C3)CC(C5)C4 |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)CNC34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 3-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B405786.png)
![Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B405788.png)
![Butyl 3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B405790.png)
![Butyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B405791.png)
![ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B405792.png)
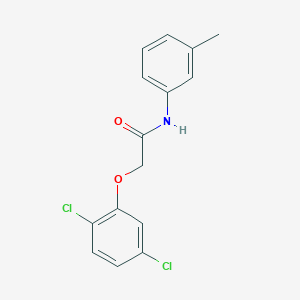
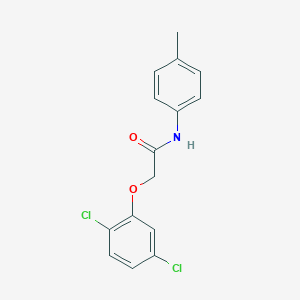
![Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate](/img/structure/B405796.png)
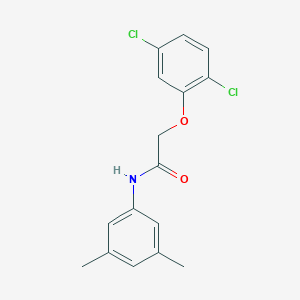
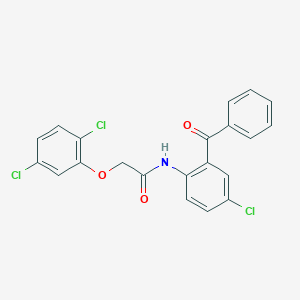
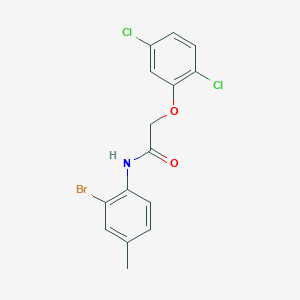
![N'-[2-(2,4-dibromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B405803.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B405805.png)
